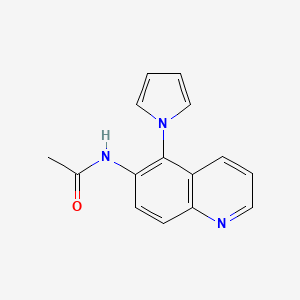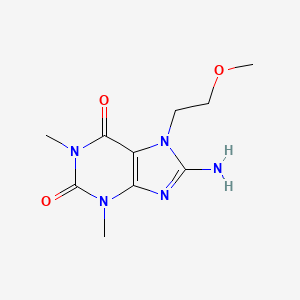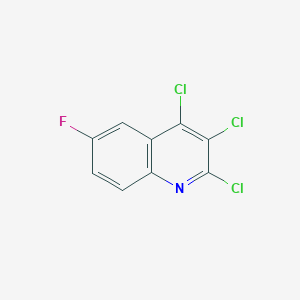
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide is a chemical compound with the molecular formula C15H13N3O and a molar mass of 251.28 g/mol It is characterized by the presence of a quinoline ring fused with a pyrrole ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide typically involves the reaction of 5-aminoquinoline with 1H-pyrrole-1-carboxaldehyde in the presence of acetic anhydride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
化学反応の分析
Types of Reactions
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline or pyrrole rings.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
作用機序
The mechanism of action of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide: C15H13N3O
6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: A compound with a similar pyrrole ring structure.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring fused with a pyrrole ring and an acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
88328-41-0 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(5-pyrrol-1-ylquinolin-6-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)17-14-7-6-13-12(5-4-8-16-13)15(14)18-9-2-3-10-18/h2-10H,1H3,(H,17,19) |
InChIキー |
WFHWBRYSHREZBL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=C(C=C1)N=CC=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)


![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)


![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)


![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)
![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)
